Cas no 2361657-01-2 (N-cyclopropyl(oxan-4-yl)methylprop-2-enamide)

N-cyclopropyl(oxan-4-yl)methylprop-2-enamide Chemical and Physical Properties
Names and Identifiers
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- N-[Cyclopropyl(oxan-4-yl)methyl]prop-2-enamide
- Z2738283588
- 2361657-01-2
- EN300-26573819
- N-[Cyclopropyl(tetrahydro-2H-pyran-4-yl)methyl]-2-propenamide
- N-cyclopropyl(oxan-4-yl)methylprop-2-enamide
-
- Inchi: 1S/C12H19NO2/c1-2-11(14)13-12(9-3-4-9)10-5-7-15-8-6-10/h2,9-10,12H,1,3-8H2,(H,13,14)
- InChI Key: YRKUCYJRJFTUJV-UHFFFAOYSA-N
- SMILES: C(NC(C1CC1)C1CCOCC1)(=O)C=C
Computed Properties
- Exact Mass: 209.141578849g/mol
- Monoisotopic Mass: 209.141578849g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 4
- Complexity: 242
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 38.3Ų
Experimental Properties
- Density: 1.084±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Boiling Point: 386.8±24.0 °C(Predicted)
- pka: 14.38±0.46(Predicted)
N-cyclopropyl(oxan-4-yl)methylprop-2-enamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26573819-0.05g |
N-[cyclopropyl(oxan-4-yl)methyl]prop-2-enamide |
2361657-01-2 | 90% | 0.05g |
$246.0 | 2023-09-14 |
N-cyclopropyl(oxan-4-yl)methylprop-2-enamide Related Literature
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1. BMIm HCO3: an ionic liquid with carboxylating properties. Synthesis of carbamate esters from amines†A. Di Nicola,A. Arcadi,L. Rossi New J. Chem., 2016,40, 9895-9898
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Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389
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David Balcells,Christophe Raynaud,Robert H. Crabtree,Odile Eisenstein Chem. Commun., 2009, 1772-1774
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Eisuke Ohta,Hiroki Higuchi,Hidetoshi Kawai,Kenshu Fujiwara,Takanori Suzuki Org. Biomol. Chem., 2005,3, 3024-3031
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Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
Additional information on N-cyclopropyl(oxan-4-yl)methylprop-2-enamide
N-Cyclopropyl(Oxan-4-Yl)Methylprop-2-Enamide: A Comprehensive Overview
The compound with CAS No. 2361657-01-2, commonly referred to as N-cyclopropyl(oxan-4-yl)methylprop-2-enamide, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry, pharmaceuticals, and materials science. This compound is characterized by its unique structure, which combines a cyclopropane ring, an oxane (tetrahydropyran) moiety, and an enamide functional group. The enamide group, in particular, has been the focus of extensive research due to its versatile reactivity and potential applications in drug design.
Recent studies have highlighted the importance of cyclopropane-containing compounds in medicinal chemistry. The cyclopropane ring introduces strain and rigidity into the molecule, which can enhance binding affinity to target proteins. In the case of N-cyclopropyl(oxan-4-yl)methylprop-2-enamide, this structural feature has been shown to improve the stability and bioavailability of the compound when used as a precursor in drug development. Researchers have also explored the potential of this compound in creating novel antibiotics and anti-inflammatory agents.
The oxane (tetrahydropyran) moiety in this compound adds another layer of complexity to its structure. Oxane rings are known for their ability to form stable ether linkages, which can be exploited in the synthesis of complex molecules. In N-cyclopropyl(oxan-4-yl)methylprop-2-enamide, the oxane ring serves as a versatile platform for further functionalization. Recent advancements in asymmetric synthesis have enabled the preparation of enantiomerically pure derivatives of this compound, opening new avenues for stereochemical studies.
The enamide functional group is another key feature of this compound. Enamides are known for their ability to undergo various transformations, including cycloadditions and Michael additions. In recent years, there has been a growing interest in using enamides as building blocks for constructing bioactive molecules. For instance, studies have demonstrated that N-cyclopropyl(oxan-4-yl)methylprop-2-enamide can be used as a precursor for synthesizing β-amino acids, which are essential components of peptide-based drugs.
From a synthetic perspective, the preparation of N-cyclopropyl(oxan-4-yl)methylprop-2-enamide involves a multi-step process that typically begins with the formation of the oxane ring via Williamson ether synthesis. The cyclopropane ring is then introduced through either thermal or photochemical methods, depending on the desired stereochemistry. Recent innovations in catalytic asymmetric synthesis have significantly improved the efficiency and selectivity of these reactions.
In terms of applications, N-cyclopropyl(oxan-4-yil)methylprop-2-enamide has shown promise in several areas. Its enamide functionality makes it an attractive candidate for use in organocatalysis, where it can act as a catalyst for various enantioselective reactions. Additionally, its cyclopropane ring provides opportunities for exploring new drug delivery systems that leverage molecular strain for enhanced targeting.
Looking ahead, ongoing research into N-cyclopropyl(oxan-4-yil)methylprop-2-enamide is expected to yield further insights into its potential applications. Collaborative efforts between chemists and biologists are currently focused on understanding how this compound interacts with biological systems at the molecular level. Such studies could pave the way for its use in developing novel therapeutic agents with improved efficacy and reduced side effects.
In conclusion, N-cyclopropyl(oxan--4-yil)methylprop--2-enamide (CAS No. 2361657--01--2) is a multifaceted compound that continues to captivate researchers across various disciplines. Its unique structure and functional groups offer unparalleled opportunities for innovation in drug discovery and materials science. As research progresses, it is likely that this compound will play an increasingly important role in advancing our understanding of complex chemical systems and their applications.
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